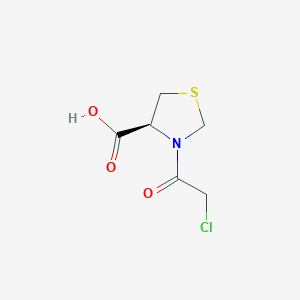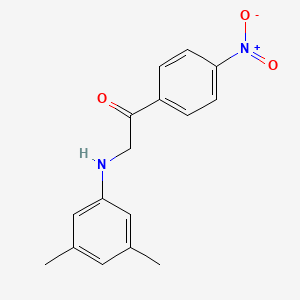
5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine is a heterocyclic compound characterized by the presence of two tert-butylsulfanyl groups attached to a pyrrolizine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dibromo-2,3-dihydro-1H-pyrrolizine with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at elevated temperatures to facilitate the substitution of bromine atoms with tert-butylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding dihydro derivatives.
Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrrolizine derivatives.
Applications De Recherche Scientifique
5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine involves its interaction with molecular targets through its tert-butylsulfanyl groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s ability to generate singlet oxygen and other reactive oxygen species is also a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrapyrazinoporphyrazines: These compounds also contain tert-butylsulfanyl groups and exhibit similar photophysical properties.
Phthalocyanines: Structurally related to tetrapyrazinoporphyrazines, these compounds are used in similar applications, such as photodynamic therapy.
Uniqueness
5,6-Bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine is unique due to its specific substitution pattern and the presence of the pyrrolizine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
67036-41-3 |
|---|---|
Formule moléculaire |
C15H25NS2 |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
5,6-bis(tert-butylsulfanyl)-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C15H25NS2/c1-14(2,3)17-12-10-11-8-7-9-16(11)13(12)18-15(4,5)6/h10H,7-9H2,1-6H3 |
Clé InChI |
QWVUOXLNIYFQND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(N2CCCC2=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)





![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)




